![molecular formula C16H15BrINO3 B8719991 5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-iodobenzamide](/img/structure/B8719991.png)
5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-iodobenzamide
描述
5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-iodobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine, iodine, and methoxy groups attached to a benzamide core, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-iodobenzamide typically involves multi-step organic reactions. One common method includes the bromination of a benzamide precursor followed by iodination. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for efficient production.
化学反应分析
Types of Reactions
5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-iodobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the halogen atoms, leading to the formation of simpler benzamide derivatives.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
科学研究应用
5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-iodobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation.
相似化合物的比较
Similar Compounds
- 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine
- 5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine
Uniqueness
Compared to similar compounds, 5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-iodobenzamide is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical reactivity and biological activity. This dual halogenation makes it a valuable compound for diverse applications in research and industry.
属性
分子式 |
C16H15BrINO3 |
|---|---|
分子量 |
476.10 g/mol |
IUPAC 名称 |
5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-iodobenzamide |
InChI |
InChI=1S/C16H15BrINO3/c1-21-14-6-3-10(7-15(14)22-2)9-19-16(20)12-8-11(17)4-5-13(12)18/h3-8H,9H2,1-2H3,(H,19,20) |
InChI 键 |
FIMWWPNJNDEWRP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=C(C=CC(=C2)Br)I)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
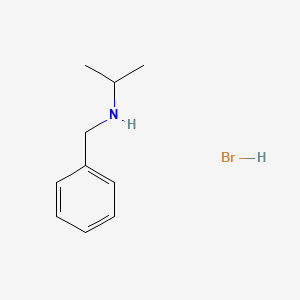
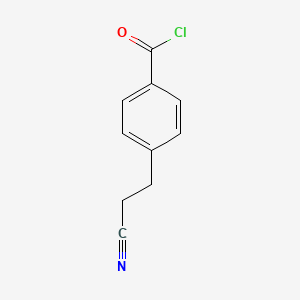


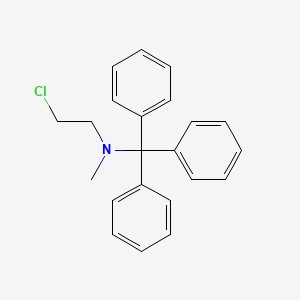

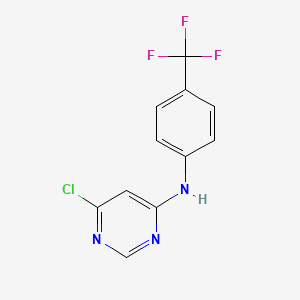

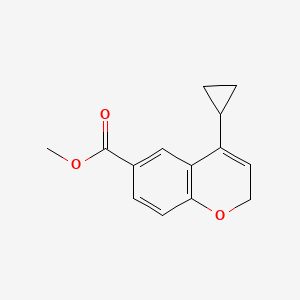
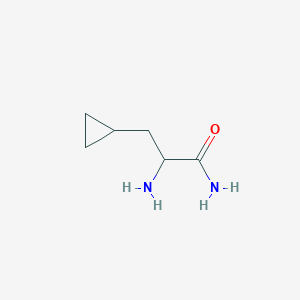
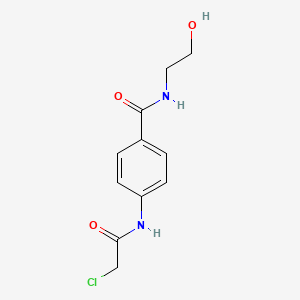
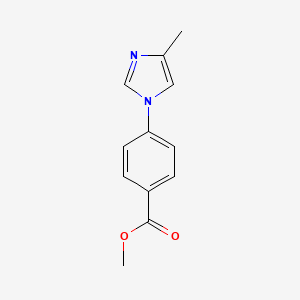
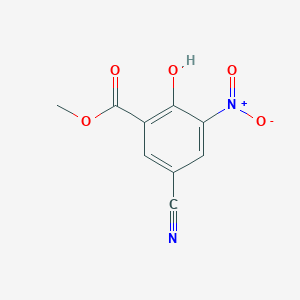
![(5R,8S,9R,10S,13S,14S)-9-Hydroxy-10,13-dimethyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione](/img/structure/B8720006.png)
